N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydrofuran ring, and a phenylsulfonyl group
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group and the tetrahydrofuran ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the phenylsulfonyl group, resulting in a simpler pyrrole derivative.
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and sulfonyl-containing compounds. Compared to these, N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Other similar compounds include:
Indole derivatives: Known for their biological activities and used in drug development.
Adamantane derivatives: Used in the synthesis of bioactive compounds and materials.
Properties
Molecular Formula |
C20H26N2O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H26N2O5S/c1-14-15(2)22(11-13-26-3)19(21-20(23)17-10-7-12-27-17)18(14)28(24,25)16-8-5-4-6-9-16/h4-6,8-9,17H,7,10-13H2,1-3H3,(H,21,23) |
InChI Key |
GJZSBIGLZIYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CCOC)C |
Origin of Product |
United States |
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